molecular formula C11H9BrN2O B2401487 4-(benzyloxy)-5-bromopyrimidine CAS No. 1232361-96-4

4-(benzyloxy)-5-bromopyrimidine

Cat. No.: B2401487
CAS No.: 1232361-96-4
M. Wt: 265.11
InChI Key: YGEVRYVDWYTABG-UHFFFAOYSA-N
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Description

4-(benzyloxy)-5-bromopyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a benzyloxy group at position 4 and a bromine atom at position 5. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-5-bromopyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at room temperature. The reaction proceeds smoothly to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the same synthetic route mentioned above. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(benzyloxy)-5-bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(benzyloxy)-5-bromopyrimidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-5-bromopyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes involved in cell proliferation and survival. The benzyloxy and bromine substituents play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-(benzyloxy)-5-bromopyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both benzyloxy and bromine groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

5-bromo-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEVRYVDWYTABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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